

## Application Notes and Protocols for Oral Administration of Cb-103 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cb-103   |           |
| Cat. No.:            | B1273782 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of **Cb-103**, a first-in-class, orally active pan-Notch inhibitor, for in vivo preclinical studies. **Cb-103** selectively blocks the protein-protein interaction between the Notch intracellular domain (NICD) and the CSL transcription factor complex, inhibiting Notch signaling.[1][2][3][4][5] This unique mechanism of action makes it a promising candidate for circumventing resistance to other Notch inhibitors like gamma-secretase inhibitors (GSIs).[4][6][7]

# Data Presentation In Vivo Formulation Components

A common formulation for the oral administration of **Cb-103** in preclinical models has been identified.[8] The following table outlines the components and their respective percentages in the final formulation.



| Component                      | Percentage (%) | Role                      |
|--------------------------------|----------------|---------------------------|
| Dimethyl sulfoxide (DMSO)      | 5              | Solubilizing agent        |
| PEG300                         | 40             | Vehicle and solubilizer   |
| Tween 80                       | 5              | Surfactant and emulsifier |
| ddH₂O (double-distilled water) | 50             | Diluent                   |

### **Preclinical Dosing Information**

The following table summarizes dosages used in published in vivo studies. The optimal dose for a specific study should be determined empirically.

| Animal Model              | Dosage         | Administration<br>Route | Reference |
|---------------------------|----------------|-------------------------|-----------|
| NOD/SCIDyc-/- mice        | 20 mg/kg       | Oral gavage             | [8]       |
| C57BI/6 wt mice           | 25 mg/kg       | Oral gavage             | [8]       |
| ESR1-mutant BC xenografts | 40 mg/kg       | Not specified           | [6]       |
| GSI-resistant TNBC model  | 60 mg/kg (MTD) | Not specified           | [6]       |

# Experimental Protocols Preparation of Cb-103 Formulation for Oral Gavage

This protocol details the step-by-step procedure for preparing a 1 mL working solution of **Cb-103** for oral administration in mice.

#### Materials:

- Cb-103 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous



- PEG300
- Tween 80
- Double-distilled water (ddH<sub>2</sub>O)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

#### Procedure:

- Prepare a stock solution of **Cb-103** in DMSO. **Cb-103** is soluble in DMSO at a concentration of 48 mg/mL.[8] To prepare the stock, weigh the appropriate amount of **Cb-103** and dissolve it in fresh DMSO. Ensure the DMSO is not moisture-laden as this can reduce solubility.[8]
- Dispense PEG300. In a sterile 1.5 mL microcentrifuge tube, add 400 μL of PEG300.
- Add Cb-103 stock solution. To the PEG300, add 50 μL of the 48 mg/mL Cb-103 stock solution in DMSO.
- Mix thoroughly. Vortex the mixture until the solution is clear and homogenous.
- Add Tween 80. Add 50 μL of Tween 80 to the mixture.
- Mix again. Vortex the solution until it is clear and evenly mixed.
- Add ddH<sub>2</sub>O. Add 500  $\mu$ L of ddH<sub>2</sub>O to bring the total volume to 1 mL.
- Final mixing. Vortex the solution one final time to ensure all components are thoroughly mixed.
- Immediate use. It is recommended to use the freshly prepared formulation immediately for optimal results.[8] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]



### In Vivo Oral Administration via Gavage

This protocol describes the standard procedure for administering the prepared **Cb-103** formulation to mice.

#### Materials:

- Prepared Cb-103 formulation
- Appropriate animal model (e.g., NOD/SCIDyc-/- or C57Bl/6 mice)
- Animal scale
- Gavage needles (size appropriate for the animal)
- Syringes (1 mL)

#### Procedure:

- Animal handling. Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
- Weigh the animal. Accurately weigh each animal to determine the correct volume of the formulation to administer.
- Calculate the dose. Based on the desired dosage (e.g., 20 mg/kg), calculate the volume of the **Cb-103** formulation needed for each animal. For a 2.4 mg/mL formulation, a 20 g mouse would require approximately 167 μL for a 20 mg/kg dose.
- Draw the formulation. Using a 1 mL syringe fitted with a gavage needle, draw up the calculated volume of the **Cb-103** formulation.
- Oral gavage. Gently restrain the animal and insert the gavage needle into the esophagus.
   Administer the formulation slowly and carefully to avoid aspiration.
- Monitoring. After administration, monitor the animal for any signs of distress or adverse reactions.



 Tumor monitoring (for efficacy studies). For tumor xenograft studies, monitor tumor growth twice a week using digital calipers. Tumor volume can be calculated using the formula: (0.52 × [length × width²]).[6]

Visualizations
Signaling Pathway of Cb-103









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CB-103 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of Cb-103 In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273782#how-to-prepare-cb-103-for-oral-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com